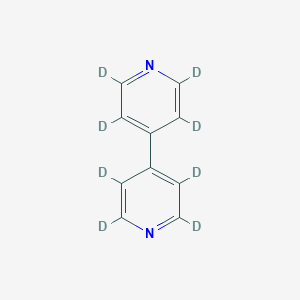

4,4'-Bipyridyl-d8

説明

Significance of Bipyridine Ligands in Modern Chemical Science

Bipyridines are a class of organic compounds composed of two linked pyridine (B92270) rings. wikipedia.org They are of considerable interest in coordination chemistry, where they act as ligands, binding to metal ions to form coordination complexes. wisdomlib.orgnih.govresearchgate.net The 2,2'-bipyridine (B1663995) isomer is particularly well-known for its ability to form stable chelate complexes with many transition metals. wikipedia.orgfiveable.me

4,4'-Bipyridine (B149096), the parent compound of 4,4'-Bipyridyl-d8, is a versatile building block in supramolecular chemistry and materials science. nih.gov Its linear structure allows it to act as a bridging ligand, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgacs.orgrsc.org These materials have applications in areas such as gas storage, catalysis, and sensing. rsc.orgrsc.orgacs.org The electronic and photophysical properties of bipyridine complexes make them valuable in fields like luminescence and solar energy conversion. fiveable.meossila.comfishersci.com

Rationale for Deuterium (B1214612) Labeling in Chemical Research

Deuterium labeling, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a fundamental technique in chemical research. youtube.comwikipedia.org This isotopic substitution offers several key advantages in analytical and mechanistic studies.

One of the primary applications of deuterated compounds is in Nuclear Magnetic Resonance (NMR) spectroscopy. tutorchase.comtcichemicals.comlabinsights.nl In ¹H NMR, the signals from hydrogen atoms in a solvent can overwhelm the signals from the sample being analyzed. researchgate.net By using a deuterated solvent, this interference is eliminated because deuterium resonates at a different frequency. tutorchase.comresearchgate.net Furthermore, the deuterium signal is used by modern NMR spectrometers to stabilize, or "lock," the magnetic field, ensuring the accuracy and stability of the measurement. researchgate.net

Deuterium labeling is also crucial for:

Mass Spectrometry (MS): The mass difference between hydrogen and deuterium allows for the easy identification and quantification of labeled molecules and their fragments. wikipedia.orgacs.org

Mechanistic Studies: The kinetic isotope effect, where the rate of a chemical reaction can change upon isotopic substitution, provides valuable insights into reaction mechanisms. symeres.com

Vibrational Spectroscopy: The change in mass upon deuteration alters the vibrational frequencies of chemical bonds, which can be observed using techniques like infrared (IR) and Raman spectroscopy, aiding in the assignment of spectral features. wikipedia.org

Overview of Key Research Domains for this compound

The specific properties of this compound make it a valuable tool in several specialized areas of research:

Coordination Polymers and Metal-Organic Frameworks (MOFs): In the study of MOFs and coordination polymers containing 4,4'-bipyridine as a linker, the deuterated analogue can be used to probe the structure and dynamics of the framework. For instance, solid-state NMR studies can utilize the deuterium signal to understand the orientation and motion of the bipyridine units within the material. Research has been conducted on the structural and magnetic ordering of coordination polymers like Co(ox)(bpy-d8) and the crystal and magnetic structures of CoCl2(bpy-d8) and NiCl2(bpy-d8). rutgers.edu

Spectroscopic Analysis: this compound serves as an internal standard in mass spectrometry and as a non-interfering ligand in NMR studies of complex systems. Its distinct mass and NMR signal allow for precise tracking and characterization.

Surface and Interface Studies: The vibrational modes of 4,4'-bipyridine adsorbed on surfaces can be studied using techniques like surface-enhanced Raman scattering (SERS). Using the deuterated form helps to distinguish the vibrational modes of the adsorbate from those of any hydrogen-containing species in the environment.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 132125-39-4 |

| Molecular Formula | C₁₀D₈N₂ |

| Molecular Weight | 164.23 g/mol |

| Isotopic Purity | 98 atom % D |

| Melting Point | 111-114 °C |

Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTWFVJZLCBMC-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132125-39-4 | |

| Record name | 132125-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 4,4 Bipyridyl D8 Complexes

Deuterated 4,4'-Bipyridine (B149096) as a Ligand: Design Principles and Coordination Modes

The deuterated ligand 4,4'-Bipyridyl-d8, with the chemical formula C10D8N2, is a crucial compound in coordination chemistry. sigmaaldrich.com Its primary use is as a bidentate ligand, similar to its non-deuterated counterpart, 4,4'-bipyridine. The replacement of hydrogen with deuterium (B1214612) atoms is particularly useful for in-depth studies using techniques like NMR spectroscopy and mass spectrometry. rsc.orgcymitquimica.com

4,4'-Bipyridyl and its deuterated analogue are versatile ligands that can adopt several coordination modes. Most commonly, they act as bidentate ligands, where the two nitrogen atoms of the pyridine (B92270) rings coordinate to one or more metal centers. wikipedia.org This can result in the formation of various architectures, including simple mononuclear complexes, or more complex polynuclear structures where the bipyridyl ligand bridges two or more metal ions. sioc-journal.cnkombyonyx.com

In its bridging capacity, 4,4'-bipyridyl can link metal centers to form one-dimensional (1D) chains, two-dimensional (2D) grids, or even three-dimensional (3D) metal-organic frameworks (MOFs). sioc-journal.cnmdpi.com The resulting architecture is highly dependent on the metal ion, the counter-anion, and the solvent used during synthesis. mdpi.com For instance, the reaction of 4,4'-bipyridine with zinc salts can yield 1D zigzag infinite chains. mdpi.com

The substitution of hydrogen with deuterium in this compound primarily impacts its spectroscopic properties, making it a valuable tool for mechanistic and structural studies. rsc.orgacs.org While the electronic properties and the fundamental coordination behavior are not significantly altered, deuteration can have subtle effects on the vibrational modes of the ligand. nih.gov These changes can be observed using techniques like infrared (IR) and Raman spectroscopy. nih.gov

Research on related deuterated bipyridine complexes has shown that deuteration can influence the non-radiative decay rates from excited states, which can affect the luminescence properties of the complex. nih.gov For instance, in some ruthenium complexes, deuteration of the bipyridine ligand has been shown to impact the efficiency of temperature-dependent deactivation pathways of the excited state. nih.gov

Bidentate and Bridging Ligand Architectures

Synthesis and Structural Characterization of Metal-Deuterated Bipyridine Complexes

The synthesis of metal complexes with this compound generally follows the well-established methods for its non-deuterated analogue. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent. nih.govunlv.eduresearchgate.netlasalle.edu The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Platinum(II) complexes with bipyridine ligands are of significant interest due to their potential applications in areas such as materials science and medicine. osti.gov The synthesis of Pt(II) complexes with 4,4'-bipyridine derivatives often involves the reaction of a platinum(II) precursor, such as K2PtCl4, with the bipyridine ligand. osti.gov

For example, the synthesis of dichloro(4,4'-diisopropoxyester-2,2'-bipyridine)platinum(II) involves refluxing K2PtCl4 with the ligand in an acetone (B3395972)/water mixture. osti.gov Similar synthetic strategies can be employed for this compound. The resulting complexes can be characterized by single-crystal X-ray diffraction to determine their solid-state structure. These structures often reveal square-planar geometries around the Pt(II) center, which is characteristic of d8 metal ions. rsc.org

In the solid state, these complexes can exhibit intermolecular interactions, such as π-π stacking between the pyridine rings and, in some cases, Pt-Pt interactions, which can influence their photophysical properties. osti.gov Spectroscopic techniques like ¹H NMR and ¹⁹⁵Pt NMR are invaluable for characterizing these complexes in solution. rsc.orgrsc.org

Table 1: Selected Platinum(II) Bipyridine Complex Synthesis

| Precursor | Ligand | Solvent | Product | Ref. |

| K₂PtCl₄ | 4,4'-diisopropoxyester-2,2'-bipyridine | Acetone/Water | [Pt(C₁₈H₂₀N₂O₄)Cl₂] | osti.gov |

| [Pt( researchgate.netaneS₃)Cl₂] | 4,4'-bipyridine | Not specified | Pt₄( researchgate.netaneS₃)₄(4,4'-bipy)₄₈ | rsc.org |

This table is for illustrative purposes and shows the synthesis of related, non-deuterated platinum(II) bipyridine complexes.

Iron(II) complexes with 4,4'-bipyridine are known to form a variety of coordination polymers. The synthesis of these complexes can be achieved through different methods, including hydrothermal techniques and room temperature solution methods. researchgate.net For instance, the reaction of an iron(II) salt with 4,4'-bipyridine can lead to the formation of one-dimensional linear chains where the bipyridine ligands bridge the iron centers. researchgate.net

A common synthetic route involves the reaction of an iron(II) precursor, such as tetraaquabis(saccharinato)iron(II) dihydrate or iron(II) chloride, with 4,4'-bipyridine in a suitable solvent. researchgate.netlasalle.edu The resulting products can be characterized by single-crystal X-ray diffraction, which often reveals a distorted octahedral coordination geometry around the Fe(II) center. researchgate.net In these structures, the iron ion is typically coordinated to nitrogen atoms from the bipyridine ligands and oxygen atoms from water molecules or other co-ligands. researchgate.net

The magnetic and spectroscopic properties of these complexes are also of interest. For example, the electronic and IR spectra, along with magnetic susceptibility measurements, provide insights into the electronic structure and bonding within the complex. researchgate.net

Table 2: Selected Iron(II) Bipyridine Complex Synthesis

| Precursor | Ligand | Method | Product | Ref. |

| Tetraaquabis(saccharinato)iron(II) dihydrate | 4,4'-bipyridine | Solution | Fe(4,4'-bipy)₂(H₂O)₄₂·2(4,4'-bipy) | researchgate.net |

| Iron(II) chloride | 4,4'-bipyridine | Solution | Fe(bpy)₃₂ | lasalle.edu |

| [FeL(MeOH)₂] | 4,4'-dipyridylethyne | Solution | [FeL(bpey)]n | mdpi.com |

This table is for illustrative purposes and shows the synthesis of related, non-deuterated iron(II) bipyridine complexes.

Transition Metal Complexes (d-Block Elements)

Manganese(II) Systems

Manganese(II) complexes incorporating bipyridine-based ligands are of significant interest due to their magnetic and catalytic properties. In the context of 4,4'-bipyridine, manganese(II) has been shown to form a variety of coordination architectures. For instance, complexes such as Mn(4,4'-bipy)2(H2O)4 and {Mn(4,4'-bipy)(sb)(H2O)3}n demonstrate the versatility of the 4,4'-bipyridine ligand in constructing both discrete mononuclear species and one-dimensional polymers. rsc.org In these particular structures, the 4,4'-bipyridine interestingly acts as a monodentate ligand. rsc.org Other synthesized manganese(II) complexes with derivatives of bipyridine have shown catalytic activity in the decomposition of hydrogen peroxide. scholarsportal.info While direct studies on this compound with manganese(II) are not extensively documented in the provided results, the existing data on non-deuterated analogues lays the groundwork for future investigations using the deuterated ligand to probe subtle structural and dynamic features.

Copper(II) and Zinc(II) Coordination Compounds

Copper(II) and Zinc(II) are well-known for their ability to form a plethora of coordination compounds with 4,4'-bipyridine, ranging from simple salts to complex polymeric structures. The coordinating solvent has been shown to play a crucial role in determining the final architecture of Cu(II)-4,4'-bipyridine coordination polymers, leading to the formation of structures with varying dimensionalities. mdpi.com For example, the use of different solvents can result in either a 3D nanoporous network or a 1D chiral chain. mdpi.com

Similarly, Zinc(II) reacts with 4,4'-bipyridine to form coordination polymers, with the anion and solvent molecules often playing a key role in the final structure. mdpi.comsioc-journal.cn Mechanochemical synthesis has also been employed to create 4,4'-bipyridine copper(II) complexes. ajol.info The synthesis and characterization of Cu(II) and Zn(II) complexes with various ligands, including those similar to bipyridine, are a continuous area of research. redalyc.orgresearchgate.netmdpi.comnih.gov The use of this compound in these systems would be particularly advantageous for techniques like neutron diffraction and certain types of vibrational spectroscopy, allowing for a more precise determination of the ligand's orientation and interaction within the coordination sphere.

| Compound/System | Metal Ion | Key Structural Features/Findings |

| Cu(II)-4,4'-bipyridine | Cu(II) | Formation of 1D, 2D, and 3D coordination polymers is highly dependent on the counterion and coordinating solvent. mdpi.com |

| [Zn(4,4'-bipy)Cl2]∞ | Zn(II) | A one-dimensional zigzag infinite chain structure. mdpi.com |

| [Zn(4,4'-bipy)2(OAc)2]∞ | Zn(II) | A one-dimensional double-chain structure. mdpi.com |

| Zn(4, 4'-bpy)2(H2O)22·(4, 4'-bpy)·(H2O) | Zn(II) | Forms an infinite 2D network structure. sioc-journal.cn |

| [Cu(4, 4'-bpy) (pic)2] | Cu(II) | A coordination complex with picrate (B76445) anions. sioc-journal.cn |

Titanium Complexes

Titanium complexes featuring 4,4'-bipyridine ligands are less common but exhibit interesting redox properties. Research has shown the formation of a bimetallic titanium complex, (4,4'-bipy){Ti(N[tBu]Ar)3}2, through the reduction of 4,4'-bipyridine with a titanium(III) precursor. researchgate.netrsc.org This neutral, black, crystalline complex is redox-active, capable of forming both mono- and di-anions, as well as mono- and di-cations. rsc.org X-ray structure determination of the dicationic salt revealed that the aromaticity of the 4,4'-bipyridine ligand is regained upon oxidation. rsc.org The synthesis of other Ti(IV) and Ti(III) pincer complexes has also been reported, demonstrating the versatility of titanium in different oxidation states. acs.orgdb-thueringen.de The use of this compound in these systems would be invaluable for spectroscopic studies aimed at understanding the electronic structure of the reduced or oxidized bipyridine ligand.

Main Group and Alkaline Earth Metal Complexes

The coordination chemistry of this compound extends beyond transition metals to include main group and alkaline earth metals. While this area is less explored, some studies have indicated the formation of interesting structures. For instance, alkaline earth metals like calcium have been used with 4,4'-bipyridine and dicarboxylate ligands to generate porous metal-organic frameworks (MOFs). unifr.ch These materials have shown capabilities for selective gas absorption. unifr.ch There are also reports on the synthesis of alkali metal-intercalated iron selenide (B1212193) superconductors where pyridine and its derivatives are used as intercalating moieties. arxiv.org The interaction of alkaline earth metal ions with large cyclodimethylsiloxane ligands has also been investigated, although this does not directly involve 4,4'-bipyridine. researchgate.net The use of this compound in these systems could aid in elucidating the nature of the weaker interactions often observed in main group and alkaline earth metal complexes.

Advanced Coordination Polymers and Metal-Organic Frameworks Incorporating Deuterated 4,4'-Bipyridine

The rigid and divergent nature of the 4,4'-bipyridine ligand makes it an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The deuterated analogue, this compound, has been specifically employed to probe the structural and magnetic properties of these advanced materials.

Two-Dimensional and Three-Dimensional Network Structures

The use of this compound has been instrumental in the study of higher-dimensional coordination networks. A notable example is the investigation of the crystal and magnetic structures of the two-dimensional (2D) coordination polymers CoCl2(bpy-d8) and NiCl2(bpy-d8). rutgers.edu Another study focused on the structural and magnetic ordering in the 2D coordination polymer Co(ox)(bpy-d8), where ox is the oxalate (B1200264) dianion. rutgers.edu These studies highlight the utility of the deuterated ligand in neutron scattering experiments to determine magnetic structures.

In the realm of three-dimensional (3D) networks, 4,4'-bipyridine is a key linker for creating porous MOFs. For example, a chiral 3D network was constructed from Cd(II) ions, formate (B1220265) ligands, and 4,4'-bipyridine. nih.gov In this structure, the 4,4'-bipyridine ligands bridge the metal ions to form 1D chains, which are then interconnected by the formate ligands into a complex 3D topology. nih.gov Similarly, 2D and 3D iron azide (B81097) networks with 4,4'-bipyridine have been synthesized and their magnetic properties investigated. rutgers.edu The synthesis of 2D MOFs with Cd(II) and Zn(II) using a bipyridyl dicarboxylate ligand has also been reported, resulting in interdigitated networks with sql topology. frontiersin.org

| Compound | Metal Ion(s) | Dimensionality | Key Features |

| CoCl2(bpy-d8) | Co(II) | 2D | Studied for its crystal and magnetic structure. rutgers.edu |

| NiCl2(bpy-d8) | Ni(II) | 2D | Studied for its crystal and magnetic structure. rutgers.edu |

| Co(ox)(bpy-d8) | Co(II) | 2D | Investigated for its structural and magnetic ordering. rutgers.edu |

| [Cd(HCOO)2(C10H8N2)]n | Cd(II) | 3D | A chiral network with a (10^10 * 12^4 * 14)(10)3 topology. nih.gov |

| [Fe(N3)2(4,4'-bpy)] | Fe(II) | 2D and 3D | Synthesis and magnetic properties of different iron azide networks were explored. rutgers.edu |

Supramolecular Chemistry and Self Assembly of Deuterated 4,4 Bipyridine

Non-Covalent Interactions in Deuterated 4,4'-Bipyridine (B149096) Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the self-assembly of molecules into ordered structures. nih.gov In systems involving 4,4'-bipyridyl-d8, the primary non-covalent forces at play are hydrogen bonding and π-π stacking. The introduction of deuterium (B1214612) can fine-tune these interactions, leading to observable changes in material properties. rsc.org

Hydrogen bonds are highly sensitive to isotopic substitution. nih.gov Deuteration typically leads to geometric changes in the hydrogen bond, which can alter the stability and dynamics of the entire supramolecular network. rsc.orgaps.org While weaker hydrogen bonds may show negligible changes upon deuteration, significant effects are observed in systems with strong hydrogen bonds. rsc.org

A notable example is found in the co-crystal formed between 4,4'-bipyridine and 1,4-dihydroxybenzene. tandfonline.comresearchgate.net In this system, a discrete trimeric supramolecular unit is formed, held together by O-H···N hydrogen bonds between the hydroxyl groups of 1,4-dihydroxybenzene and the nitrogen atoms of the two 4,4'-bipyridine molecules. researchgate.net When the acidic protons of 1,4-dihydroxybenzene are replaced with deuterium, a significant "isotope effect" is observed. tandfonline.comresearchgate.net The deuteration gives rise to a fascinating dielectric anomaly corresponding to the disorder-to-order transformation of the deuterium in the O-D···N bond. tandfonline.com This transition temperature shifts significantly upward by approximately 44 K in the deuterated analogue compared to its hydrogenated counterpart, a phenomenon attributed to the change in mass and zero-point energy affecting the proton/deuteron transfer dynamics within the hydrogen bond. tandfonline.comresearchgate.net

Table 1: Dielectric Anomaly in Hydrogenated vs. Deuterated Co-crystals

| Compound | Key Hydrogen Bond | Dielectric Anomaly Maximum |

|---|---|---|

| [4,4'-bipyridine]₂[1,4-dihydroxybenzene] | O-H···N | ~210 K |

| [4,4'-bipyridine]₂[1,4-dihydroxybenzene-d₂] | O-D···N | ~254 K |

Data sourced from Wang et al. (2016). tandfonline.comresearchgate.net

This study highlights how deuteration within the hydrogen-bonding network, even when not on the bipyridine moiety itself but directly involving its nitrogen acceptor, can be used to engineer and probe the dielectric properties of molecular materials. researchgate.net

Aromatic π-π stacking is another crucial non-covalent interaction that governs the crystal packing and stability of 4,4'-bipyridine-containing structures. nih.govmdpi.com This interaction involves the face-to-face or offset stacking of the electron-rich pyridine (B92270) rings. The strength and geometry of these interactions are influenced by factors such as electrostatic and dispersion forces. researchgate.net

Theoretical calculations on pyridine dimers show that the binding energy is highly dependent on the relative orientation of the rings, with antiparallel-displaced geometries often being the most stable. researchgate.net For instance, MP2/6-311++G** level calculations have estimated the binding energy for an antiparallel-displaced pyridine dimer to be approximately 3.97 kcal/mol. researchgate.net While these interactions are fundamental to the assembly of all 4,4'-bipyridine systems, specific research detailing the quantitative effect of deuterating the bipyridine rings (this compound) on π-π stacking energies or geometries is not extensively covered in the available literature. However, deuteration is known to affect vibrational modes, which could subtly influence the dispersion forces contributing to the stacking energy.

Hydrogen Bonding Networks Involving Deuterated Analogues

Cocrystal Engineering with Deuterated 4,4'-Bipyridine

Cocrystal engineering utilizes supramolecular synthons—robust and predictable non-covalent interaction patterns—to design multicomponent crystals with tailored properties. mdpi.com The acid-pyridine heterosynthon, a hydrogen bond between a carboxylic acid and a pyridine nitrogen, is a common and reliable tool in this field. mdpi.comacs.org

The use of deuterated components in cocrystal design allows for the investigation of isotope effects on crystal packing and physical properties. A prime example is the cocrystal system [4,4'-bipyridine]₂[1,4-dihydroxybenzene] and its deuterated analogue. tandfonline.comresearchgate.net This system was specifically engineered to probe the effects of H/D substitution on dielectric properties. researchgate.net The preparation of the deuterated cocrystal involved dissolving the hydrogenated parent crystals in a mixture of deuterated methanol (B129727) (CD₃OD) and deuterium oxide (D₂O), allowing for H/D exchange at the hydroxyl groups of the 1,4-dihydroxybenzene co-former. tandfonline.com

Single-crystal X-ray diffraction analysis at both low and room temperatures revealed that no major structural phase transition occurs in either the hydrogenated or deuterated cocrystals. researchgate.net Nevertheless, the substitution of deuterium for hydrogen in the O-H···N hydrogen bond induced a significant shift in the temperature of the dielectric anomaly, demonstrating that isotopic substitution can be a powerful strategy in "crystal engineering" to modulate the physical properties of materials without altering the fundamental crystal structure. tandfonline.comresearchgate.net

Deuterated 4,4'-Bipyridine in Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. mdpi.com 4,4'-Bipyridine and its derivatives are effective guests due to their linear, rigid shape and ability to participate in hydrogen bonding and π-π interactions. nih.govrsc.org

For example, a protonated 4,4'-bipyridine molecule has been shown to be entrapped as a guest within an oval-shaped dimeric nanocapsule formed by C-propyl-ol-pyrogallol researchgate.netarene hosts. nih.gov In another instance, 4,4'-bipyridyl derivatives have been encapsulated within the shell-like cavity of a twisted cucurbit rsc.orguril host, forming novel 1:1 inclusion complexes driven by ion-dipole interactions. rsc.org

While these examples establish the role of the 4,4'-bipyridine scaffold in host-guest systems, the specific use of this compound as a guest to probe the influence of deuteration on binding constants, encapsulation dynamics, or host-guest interactions is not detailed in the surveyed research. The use of this compound in such systems would be a logical extension, allowing for detailed mechanistic studies using techniques like NMR spectroscopy or neutron scattering to elucidate the precise nature of the guest's environment and interactions within the host cavity.

Formation of Supramolecular Assemblies and Architectures

The rigid, linear, and difunctional nature of 4,4'-bipyridine makes it an exceptional building block for the construction of a wide array of supramolecular assemblies and extended architectures. depaul.edu These range from discrete metallacycles to infinite one-, two-, or three-dimensional coordination polymers and hydrogen-bonded networks. mdpi.comub.edursc.org

The interaction of 4,4'-bipyridine with metal ions leads to coordination polymers with diverse topologies, such as 1D zigzag chains. ub.edu In the realm of hydrogen-bonded networks, 4,4'-bipyridine has been co-crystallized with trigonal molecules to create complex 3D structures, including an unprecedented parallel interpenetrated 3D bookshelf architecture. rsc.org Furthermore, the N-oxide derivative of 4,4'-bipyridine can self-organize through hydrogen bonding to form impressive 2D supramolecular square networks. researchgate.net

Incorporating this compound into these assemblies provides a pathway to study isotope effects on their formation, stability, and properties. Deuteration can influence the vibrational properties of the resulting materials, which can be probed by spectroscopic techniques. Moreover, for assemblies intended for neutron scattering studies, which are highly sensitive to the difference between hydrogen and deuterium, using this compound is particularly advantageous for elucidating structural details and dynamics.

Spectroscopic Characterization and Advanced Analytical Techniques for 4,4 Bipyridyl D8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

NMR spectroscopy is a powerful method for characterizing the structure of molecules. emerypharma.com In deuterated systems like 4,4'-bipyridyl-d8, specific NMR techniques are employed to understand the effects of isotopic substitution.

¹H NMR and Deuterium-Induced Chemical Shift Analysis

The ¹H NMR spectrum of non-deuterated 4,4'-bipyridine (B149096) shows two distinct signals for the aromatic protons. chemicalbook.com Upon coordination to a metal center, these chemical shifts can change significantly. For example, in a zinc(II) metalloporphyrin complex with 4,4'-bipyridine as an axial ligand, the aromatic proton signals were observed at 6.17 and 5.57 ppm, which are notably shielded compared to the 8.74 and 7.53 ppm shifts in the free ligand. rsc.org

¹³C NMR and Isotopic Effects on Chemical Shifts

The substitution of hydrogen with deuterium (B1214612) also affects the ¹³C NMR spectrum. This is known as the deuterium isotope effect on ¹³C chemical shifts. researchgate.net Generally, the substitution of a neighboring hydrogen with deuterium causes an upfield shift (to a lower frequency) in the ¹³C resonance. stemwomen.org The magnitude of this shift decreases as the distance between the carbon and the deuterium atom increases.

While the direct ¹³C NMR spectrum of this compound is not detailed in the search results, the spectrum of unlabeled 4,4'-bipyridine serves as a reference. chemicalbook.com ¹³C chemical shifts are spread over a much wider range than proton shifts, which often allows for the resolution of individual carbon signals in complex molecules. libretexts.org In a study on rifampicin, deuterium isotope effects on ¹³C chemical shifts were used to investigate intramolecular hydrogen bonding patterns. researchgate.net

Advanced NMR Techniques for Structural Elucidation and Dynamics

A variety of advanced NMR techniques can be applied to further understand the structure and dynamics of this compound. nptel.ac.inipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), can establish connectivity between protons in a molecule. slideshare.net For more complex structural analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups, and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can determine carbon-carbon connectivity. numberanalytics.com

In the context of deuterated molecules, selective labeling combined with advanced NMR methods can be particularly insightful. For instance, selective methyl labeling in a deuterated background is a powerful strategy for studying the structure and dynamics of large proteins. nih.gov While not directly applied to this compound in the provided results, these techniques highlight the potential for detailed structural characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution and provides detailed information about molecular vibrations and bonding.

Deuterium Isotope Effects on Vibrational Modes

The replacement of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the frequency of vibrational modes involving these atoms. ajchem-a.comlibretexts.org This isotopic shift is a fundamental principle used to assign vibrational bands. libretexts.org The heavier mass of deuterium results in a lower vibrational frequency for a given bond, causing a redshift in the observed spectral peaks. ajchem-a.com

For 4,4'-bipyridine, characteristic Raman peaks are observed at approximately 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net Upon deuteration, the vibrational modes associated with C-H bonds are expected to shift to lower wavenumbers. This effect has been documented for other bipyridine-containing complexes, where isotope-induced shifts of electronic transitions were studied in tris(2,2'-bipyridine)ruthenium(2+) and its deuterated analog. acs.org In a study of polyaniline, full deuteration resulted in downshifts of C-H bending modes by over 300 cm⁻¹ and N-H bending modes by over 400 cm⁻¹. libretexts.org

Coordination-Induced Spectroscopic Shifts

When 4,4'-bipyridine coordinates to a metal center, its vibrational frequencies are altered. rsc.orgajrconline.org This is due to changes in the electron distribution and the mechanical constraint imposed by the metal-ligand bond. For example, in a Ni(II) squarate complex with 4,4'-bipyridine, the IR spectrum shows bands characteristic of both the squarate and the coordinated bipyridine. ajrconline.org A band at 636.5 cm⁻¹ was attributed to the Ni-N bond, confirming coordination. ajrconline.org

In Raman spectroscopy, coordination to a Cu(II) ion caused a shift of the pyridyl modes around 1600 cm⁻¹ to higher wavenumbers. rsc.org Similarly, in a PbI₂(BIPY) complex, the ring breathing mode of bipyridine shifted from 994 cm⁻¹ to 1010 cm⁻¹ upon coordination. These shifts provide direct evidence of ligand-metal interaction and can offer insights into the nature and strength of the coordination bond. The combination of deuteration and coordination studies can, therefore, provide a more detailed picture of the vibrational landscape of metal complexes containing this compound.

X-ray Diffraction Analysis of Deuterated 4,4'-Bipyridine and its Complexes

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement within crystalline solids.

While direct crystallographic data for this compound is not abundant in the cited literature, studies on analogous deuterated systems and non-deuterated 4,4'-bipyridine complexes are highly informative. For instance, single-crystal neutron diffraction studies on other selectively deuterated compounds have shown that deuteration may not cause significant structural changes compared to the protonated analogue. researchgate.net This suggests that the vast structural data available for 4,4'-bipyridine complexes, which often feature the ligand bridging metal centers to form coordination polymers or discrete dinuclear structures, can serve as a reliable model for the expected structures of their deuterated counterparts. researchgate.netsioc-journal.cnmdpi.com In these structures, the 4,4'-bipyridine ligand can link metal ions to form one-dimensional chains, two-dimensional networks, or more complex three-dimensional frameworks. sioc-journal.cn

Table 1: Representative Crystallographic Data for Bipyridine-Containing Cocrystals.

| Parameter | (HPip)(4,4'-bipy) (1) | (HCinn)₂(4,4'-bipy) (2) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 11.233(3) | 20.370(5) |

| b (Å) | 13.579(4) | 5.8610(10) |

| c (Å) | 9.949(3) | 18.064(4) |

| **β (°) ** | 115.150(10) | 99.85(2) |

| **Volume (ų) ** | 1372.4(7) | 2125.7(8) |

| Z | 4 | 4 |

Data derived from studies on non-deuterated 4,4'-bipyridine cocrystals, illustrating typical parameters obtained from single-crystal X-ray diffraction. mdpi.com

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. iucr.org It is primarily used for phase identification, verifying the purity of a synthesized compound by comparing its experimental diffraction pattern to reference patterns from databases like the ICDD PDF-4+. cambridge.org Instruments such as the Bruker D8 ADVANCE are commonly employed for these analyses. cambridge.org

The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern is a fingerprint of the crystalline phases present. For novel materials where single crystals are unavailable, PXRD data can be used for ab initio crystal structure determination. iucr.org The analysis of PXRD patterns allows for the successful indexing of reflections to a specific unit cell and space group, confirming the material's crystal system. cambridge.org This method is crucial for confirming the successful synthesis of a target compound and for analyzing the properties of nanocrystalline materials. cambridge.orgnih.gov

Table 2: Example of Unit Cell Parameters Determined from Powder X-ray Diffraction Data.

| Parameter | Value |

|---|---|

| Compound | dichlorodioxido(4,4-dimethoxycarbonyl-2,2-bipyridyl)molybdenum(VI) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.104(1) |

| b (Å) | 14.933 (2) |

| c (Å) | 11.010 (2) |

| **β (°) ** | 115.409(9) |

| **Volume (ų) ** | 1797.6 (3) |

Data for a substituted bipyridine complex, demonstrating the type of information obtainable from PXRD analysis. cambridge.org

Single-Crystal X-ray Diffraction for Crystallographic Data and Absolute Configuration

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insight into the electronic structure and photophysical behavior of molecules, including charge transfer events and luminescent properties.

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for studying the formation and properties of charge-transfer (CT) complexes. In the context of 4,4'-bipyridyl, its reduction to the radical anion (bpy•⁻) results in characteristic electronic transitions that can be monitored spectroscopically. The formation of the bipyridyl radical anion is often associated with intense absorption bands in the visible and near-infrared regions of the spectrum. acs.org

In a study involving a zinc complex with a deuterated 2,2'-bipyridine-d8 ligand, UV-Vis spectroscopy was used to confirm the paramagnetic nature of the complex, showing absorption bands that are typical for bipyridyl radical species. acs.org The reduction of bipyridine-containing complexes leads to the appearance of new, distinct absorption bands attributed to the π→π* transitions within the reduced bipyridine radical anion. acs.org These charge-transfer transitions can be classified as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LL'CT), depending on the nature of the complex. acs.orgbath.ac.uk

Table 3: Characteristic UV-Vis Absorption Bands for Bipyridyl Radical Anion Complexes.

| Complex Type | Solvent | Absorption Maxima (λ_max) | Reference |

|---|---|---|---|

| Zinc(II) complex with 2,2'-bipyridine-d8 radical anion | Toluene | Bands typical for bpy radical species | acs.org |

| Nickel(II) complex with tridentate bib ligand | CH₂Cl₂ | ~400 nm (MLCT) | acs.org |

| Ruthenium(II) complex with bipyridyl-4,4'-dicarboxylate | Not specified | 446 nm (Charge-transfer) | scispace.com |

This table summarizes characteristic absorption features observed in charge-transfer complexes containing bipyridine ligands.

The substitution of hydrogen with deuterium in a molecule can have a notable impact on its photophysical properties, particularly its luminescence. This "deuteration effect" arises because the lower vibrational frequencies of C-D bonds compared to C-H bonds can reduce the efficiency of non-radiative decay pathways, thereby increasing luminescence quantum yields and prolonging excited-state lifetimes.

Studies on ruthenium(II) complexes containing deuterated bipyridine ligands have provided clear evidence of this phenomenon. For instance, perdeuteration of the parent 2,2'-bipyridine (B1663995) ligands in binuclear ruthenium complexes leads to a modest increase in the luminescence yield. In another study, the luminescence spectrum of a fully deuterated [Ru(bpy-d8)₃]²⁺ system showed a distinct shift to higher energy (a blue shift of 37 cm⁻¹) compared to its protonated counterpart. This shift is a direct consequence of the isotopic substitution. In complexes containing both protonated and deuterated ligands, intramolecular energy transfer often occurs, with the result that luminescence predominantly originates from the ligand with the lower-energy excited state. The emission in such metal-bipyridine complexes is often due to metal-to-ligand charge transfer (MLCT) or intraligand (π-π*) excited states. researchgate.net

Table 4: Effect of Deuteration on the Luminescence Properties of Ruthenium-Bipyridine Complexes.

| System | Observation | Effect of Deuteration | Reference |

|---|---|---|---|

| Binuclear Ru(II) complexes | Luminescence Yield | Modest Increase | |

| [Ru(bpy)₃]²⁺ vs. [Ru(bpy-d8)₃]²⁺ | Emission Energy | Shift to higher energy by 37 cm⁻¹ |

This table highlights key findings on how deuteration of the bipyridine ligand influences the photophysical properties of metal complexes.

UV-Vis Spectroscopy of Charge Transfer Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov It is the most direct method for characterizing paramagnetic centers, providing detailed information about the electronic structure and the local environment of the unpaired electron. researchgate.net

EPR spectroscopy has been instrumental in studying the radical anion of bipyridine. A key strategy to simplify complex EPR spectra and confirm the location of the unpaired electron is isotopic labeling. A definitive study on a zinc complex containing a 2,2'-bipyridyl radical anion utilized its fully deuterated analog, 2,2'-bipyridyl-d8. acs.org The protonated version of the complex displayed a broad EPR spectrum with numerous unresolved hyperfine features. acs.org In contrast, the spectrum of the 2,2'-bipyridyl-d8 complex was significantly simplified. acs.org

This table summarizes the crucial role of this compound in elucidating the electronic structure of its radical anion via EPR spectroscopy.

Mechanistic Investigations Incorporating 4,4 Bipyridyl D8

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Reaction Pathways

The deuterium kinetic isotope effect (DKIE) is a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom in the reactant is replaced with a deuterium atom. libretexts.org This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.orgprinceton.edu The magnitude of the DKIE, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides valuable insights into the reaction mechanism. libretexts.org

| Reaction Type | Typical kH/kD Value | Implication for Rate-Determining Step |

| C-H bond breaking in RDS | > 1 (often 2-7) | C-H bond cleavage is the slowest step. libretexts.orgepfl.ch |

| No C-H bond breaking in RDS | ≈ 1 | C-H bond cleavage is not rate-limiting. princeton.edu |

| Pre-equilibrium before RDS | < 1 (Inverse KIE) | An equilibrium involving the C-H/C-D bond precedes the RDS. wikipedia.org |

Probing Transition State Structures and Reaction Mechanisms

The magnitude of the DKIE can also offer detailed information about the structure of the transition state. researchgate.netnumberanalytics.com The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. numberanalytics.com For a primary KIE to be observed, the bond to the isotope must be undergoing significant change (breaking or forming) in the transition state. researchgate.net

The geometry of the transition state influences the DKIE value. For example, a linear transfer of a proton in the transition state typically leads to a larger DKIE than a non-linear transfer. princeton.edu Furthermore, secondary kinetic isotope effects, where the isotopic substitution is at a bond not directly broken in the reaction, can provide information about changes in hybridization or steric environment at the reaction center during the transition state. princeton.edu

Mechanistic Studies in C-H/C-D Activation Reactions

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. researchgate.net Mechanistic studies utilizing deuterated substrates like 4,4'-bipyridyl-d8 are crucial for understanding how these transformations occur. A significant primary kinetic isotope effect in a C-H activation reaction is strong evidence that the C-H bond cleavage is the rate-determining step. researchgate.net This information is vital for optimizing reaction conditions and designing more efficient catalysts. For example, in platinum(II)-mediated C-H activation, kinetic isotope effects have supported a mechanism involving the protonation of the platinum center to form a platinum(IV) intermediate. caltech.edu

Ligand Exchange and Substitution Reaction Mechanisms

Ligand substitution is a fundamental reaction in coordination chemistry where one ligand in a metal complex is replaced by another. libretexts.org These reactions can proceed through various mechanisms, broadly classified as associative (A), dissociative (D), or interchange (I). libretexts.orgunige.ch In an associative mechanism, the incoming ligand binds to the metal center before the leaving group departs, forming an intermediate with a higher coordination number. libretexts.org Conversely, a dissociative mechanism involves the initial departure of the leaving group to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org The interchange mechanism is a concerted process without a distinct intermediate. libretexts.org

While DKIEs are less commonly used to study the core associative/dissociative nature of the ligand substitution itself (unless the ligand being substituted contains the H/D), they can be invaluable if a proton transfer or C-H activation step is coupled to the ligand exchange process. The rates of ligand substitution can span over 15 orders of magnitude, and understanding the underlying mechanism is key to controlling these reactions. libretexts.org

Electron Transfer and Redox Mechanisms

Electron transfer reactions are central to many chemical and biological processes. dalalinstitute.comwikipedia.org These reactions can occur through an outer-sphere mechanism, where the electron tunnels between the oxidant and reductant without any bond-making or breaking, or an inner-sphere mechanism, where a bridging ligand connects the two metal centers, facilitating electron transfer. dalalinstitute.com

Applications of Deuterium Labeling in 4,4 Bipyridyl D8 Research

Tracers in Metabolic and Pharmacokinetic Studies

The use of stable isotope-labeled compounds is a fundamental technique in metabolic research and pharmacokinetics. isotopetracercourse.comnih.gov Deuterium-labeled molecules, such as 4,4'-Bipyridyl-d8, serve as ideal tracers because they are chemically identical to their non-deuterated (protio) counterparts but are easily distinguishable by mass-sensitive analytical methods like mass spectrometry. chemsrc.comnih.gov

In pharmacokinetic studies, a deuterated drug or compound can be co-administered with the non-deuterated version. The two compounds behave almost identically in biological systems, but their distinct masses allow for their simultaneous and precise quantification. This approach helps in determining absorption, distribution, metabolism, and excretion (ADME) properties with high accuracy. acs.org For instance, studies on cocrystals involving 4,4'-bipyridine (B149096) have investigated their pharmacokinetic profiles to enhance the oral absorption of active pharmaceutical ingredients. mdpi.com The use of this compound in such studies would allow for unambiguous tracking of the bipyridine component.

The primary advantage of using deuterated tracers is the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly than a C-H bond. This can lead to a different metabolic profile, potentially enhancing metabolic stability and affecting the drug's pharmacokinetic properties. chemsrc.comacs.org By using this compound as an internal standard, researchers can precisely quantify the parent compound and its metabolites during biotransformation studies. nih.gov

Table 1: Applications of Isotopic Labeling in Pharmacokinetic Analysis

| Application Area | Purpose of Deuterium (B1214612) Labeling | Analytical Technique | Finding |

|---|---|---|---|

| Bioavailability Studies | Serve as an internal standard for the non-labeled drug. | Mass Spectrometry | Allows for precise quantification by differentiating the tracer from the endogenous or administered protio-compound. |

| Metabolic Profiling | Trace the metabolic fate of the bipyridine moiety. | LC-MS/MS | Identifies and quantifies metabolites by tracking the deuterium-labeled fragments. nih.gov |

| Kinetic Isotope Effect | Investigate changes in metabolism due to deuteration. | Mass Spectrometry, NMR | Can reveal rate-limiting steps in metabolic pathways and improve drug stability. chemsrc.comacs.org |

Probing Molecular Dynamics and Conformational Changes

The conformation of the 4,4'-bipyridine skeleton, particularly the dihedral angle (twist) between the two pyridine (B92270) rings, is a critical parameter that influences its electronic and material properties. nih.gov This twisting motion can be investigated using various spectroscopic and computational techniques, where deuterium labeling serves as a sensitive probe.

Molecular dynamics (MD) simulations are a powerful tool for studying the structural fluctuations and stability of molecules. nih.gov In these simulations, replacing hydrogen with deuterium in this compound alters the mass and, consequently, the vibrational frequencies and inertial properties of the molecule without changing the underlying potential energy surface. This isotopic substitution can highlight specific dynamic modes and provide insights into conformational flexibility. For example, studies on the diffusion of hydrogen and deuterium in porous materials have shown that quantum effects related to isotopic mass can significantly influence molecular dynamics at low temperatures. researchgate.net

Furthermore, techniques like neutron scattering are particularly sensitive to the location of hydrogen and deuterium atoms. By comparing the scattering data from a protonated sample with its deuterated analog (this compound), researchers can extract detailed information about the structure and motion of the bipyridine units within a larger assembly, such as a metal-organic framework or a supramolecular complex.

Enhanced Spectroscopic Resolution and Signal Assignment in Complex Systems

One of the most widespread applications of deuterium labeling is in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra. numberanalytics.com In ¹H NMR, the signals from deuterium atoms are not detected, and the spin-spin coupling between protons and deuterons (¹H-D) is much smaller than proton-proton (¹H-¹H) coupling. hw.ac.uk

When this compound is incorporated as a ligand into a large supramolecular or metal complex, the often-crowded aromatic region of the ¹H NMR spectrum is greatly simplified. nih.gov The absence of signals from the bipyridine ligand and the collapse of complex splitting patterns into simpler ones for adjacent protons allow for the unambiguous assignment of the remaining signals. researchgate.net This technique is crucial for the structural elucidation of complex molecules where severe signal overlap would otherwise make interpretation impossible. uzh.ch

This simplifying effect is also valuable in other forms of spectroscopy. In time-resolved resonance Raman spectroscopy, the isotopic shift observed for vibrational modes upon deuteration (e.g., in a Pt(d8-bpy) complex) provides direct evidence for the localization of a vibration on the bipyridine radical anion in an excited state. stfc.ac.uk This helps in correctly assigning vibrational bands and understanding the nature of transient species. Similarly, wide-field surface-enhanced Raman scattering (SERS) can utilize isotopologues like deuterated 4,4'-bipyridine to achieve single-molecule detection and improve spectral resolution. acs.org

Influence of Deuteration on Photophysical Properties and Lifetimes

Deuterium labeling has a profound impact on the photophysical properties of luminescent molecules, particularly those involving 4,4'-bipyridine as a ligand in transition metal complexes. acs.org The primary effect of replacing C-H bonds with C-D bonds is the reduction of non-radiative decay rates from an excited state. nih.govresearchgate.net

This phenomenon, known as the kinetic isotope effect, arises because non-radiative decay often occurs through vibrational relaxation. The energy of an electronic excited state is dissipated into the vibrational modes of the molecule. C-D bonds have lower vibrational frequencies (and thus lower energy vibrational quanta) than C-H bonds. Therefore, more C-D vibrational quanta are required to dissipate the same amount of electronic energy, making the process less efficient.

As a result, for many ruthenium and other transition metal complexes, switching from a standard 4,4'-bipyridine ligand to this compound leads to a significant increase in the excited-state lifetime (τ) and luminescence quantum yield (Φem). nih.govinstras.com This effect has been systematically studied and allows for the fine-tuning of the photophysical properties of molecular materials for applications in sensing, imaging, and light-emitting devices. nih.govacs.org For example, in Ru(II) complexes, deuteration of the bipyridine ligand was shown to increase the excited-state lifetime and emission quantum yield, providing strong evidence about the nature of the lowest energy excited state. nih.gov

Table 3: Effect of Bipyridine Deuteration on Photophysical Properties of a Ru(II) Complex

| Complex Component | Excited-State Lifetime (τ) | Luminescence Quantum Yield (Φem) | Rate of Non-radiative Decay (knr) |

|---|---|---|---|

| Protiated 2,2'-bipyridine (B1663995) | 608 ns instras.com | 0.042 instras.com | Decreased upon deuteration nih.gov |

| Deuterated 2,2'-bipyridine (d8-bpy) | 950 ns instras.com | 0.095 instras.com | Lower than protiated version nih.gov |

Data derived from studies on tris(2,2'-bipyridyl)ruthenium(II) and related complexes as illustrative examples.

Computational Studies on Deuterated 4,4 Bipyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4,4'-bipyridine (B149096) and its deuterated analogue, DFT calculations are crucial for understanding how electron density is distributed and how the molecule will interact and react.

Detailed research findings from DFT studies on related bipyridine systems reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to its electronic behavior. caltech.edu In many metal complexes, 4,4'-bipyridine acts as a non-innocent ligand, meaning its orbitals are actively involved in the complex's frontier orbitals. researchgate.net DFT calculations on rhenium(I) complexes, for instance, show that the lowest energy electronic transitions have a mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) character. researchgate.net The HOMO is often associated with the metal d-orbitals and the NCS ligand, while the LUMO is typically localized on the π* orbitals of the bipyridine ligand. researchgate.net

The substitution of hydrogen with deuterium (B1214612) in 4,4'-Bipyridyl-d8 primarily affects the vibrational modes rather than the ground-state electronic structure. However, these vibrational changes can influence reactivity and electronic transitions. DFT calculations can predict these subtle changes. For example, in a co-crystal of 4,4'-bipyridine with 3-nitro-1,2,4-triazol-5-one (NTO), DFT modeling indicated that pressure induces changes in the electronic band structure, narrowing the band gap, which is related to the shortening of the π-π stacking distance between bipyridine molecules. researchgate.net While not directly studying the deuterated form, this shows how DFT can model the electronic response to structural changes, which would be influenced by deuteration.

The reactivity of the bipyridine unit is largely governed by the nitrogen lone pairs and the π-system. DFT calculations help in quantifying properties like proton affinity, bond dissociation energies, and the energetics of coordination to metal centers. For this compound, DFT can be used to calculate the zero-point vibrational energies (ZPVEs), which are lower for the deuterated species. This difference in ZPVE is the primary source of kinetic isotope effects, affecting reaction rates.

| Complex Fragment | Orbital | Character | Calculated Energy (eV) |

|---|---|---|---|

| [Re(NCS)(CO)3(bpy)] | HOMO | Mixed Re(d) / NCS(p) | -5.8 |

| [Re(NCS)(CO)3(bpy)] | LUMO | bpy(π) | -2.8 |

| [Re(NCS)(CO)3(bpy)] | LUMO+1 | bpy(π) | -2.5 |

| [Re(NCS)(CO)3(bpy)] | HOMO-LUMO Gap | N/A | 3.0 |

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules behave over time, offering insights into the formation and stability of larger structures. For this compound, MD is particularly useful for studying its role in building supramolecular assemblies like coordination polymers, metal-organic frameworks (MOFs), and self-assembled cages.

Research on palladium-based coordination macrocycles using 4,4'-bipyridine as a linear linker (linL) has shown that the self-assembly process is not solely driven by the enthalpy of coordination bond formation. rsc.org MD simulations revealed that entropic contributions, particularly changes in solvation entropy (ΔSsolv), play a crucial role. rsc.org The simulations demonstrated that the formation of "closed" macrocyclic structures from "open" oligomeric intermediates is favored by an increase in the entropy of the solvent, a concept reminiscent of biopolymer folding. rsc.org

In another study, MD simulations were used to understand the secondary structure transition of a dipeptide co-assembled with a bipyridine derivative. d-nb.info These simulations helped to visualize and analyze the packing and dynamic formation of β-sheet and helical structures, driven by hydrogen bonding competition. d-nb.info

For this compound, MD simulations can be parameterized to account for the increased mass of deuterium. This allows for the study of isotope effects on the dynamics of self-assembly. The subtle changes in vibrational frequencies and intermolecular interactions caused by deuteration can influence the kinetics and thermodynamics of supramolecular formation. MD simulations can model how these isotopic substitutions affect the stability of hydrogen bonds (or deuterium bonds) and other non-covalent interactions that direct the assembly process.

| Assembly | Relative Enthalpy (ΔH, kcal/mol) | Relative Entropy Term (TΔS, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| M2linL3 (Intermediate) | 0.00 | 0.00 | 0.00 |

| M3linL3 (Triangle) | -0.54 | +5.22 | -5.76 |

| M4linL4 (Square) | -0.34 | +2.37 | -2.71 |

Computational Modeling of Spectroscopic Data (NMR, UV-Vis, EPR)

Computational methods are essential for interpreting complex spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular structures and electronic transitions.

NMR Spectroscopy: While NMR is not directly mentioned in the provided snippets for computational modeling of this compound, the principles are well-established. DFT calculations can predict NMR chemical shifts. For deuterated compounds, the primary effect is the absence of signals in ¹H NMR and the appearance of signals in ²H NMR. Computational modeling can predict the ²H NMR chemical shifts, which are very similar to the ¹H shifts but with different resonance frequencies and coupling patterns. More subtly, deuterium substitution can cause small changes (isotope shifts) in the chemical shifts of nearby ¹³C nuclei, which can also be modeled.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is widely used to calculate the electronic absorption spectra of molecules. researchgate.net Studies on rhenium and manganese bipyridine complexes show that TD-DFT can accurately predict the energies and intensities of UV-Vis absorption bands. researchgate.netmdpi.com These calculations allow for the assignment of spectral features to specific electronic transitions, such as π→π* transitions localized on the bipyridine ligand or MLCT transitions. mdpi.com For this compound, TD-DFT calculations would predict a UV-Vis spectrum very similar to its non-deuterated counterpart, as the electronic transitions are largely unaffected by the nuclear mass. However, the calculations can help confirm that the observed spectra are indeed due to the bipyridine core.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons, such as radical anions of 4,4'-bipyridine or its metal complexes. DFT calculations are crucial for interpreting EPR spectra by predicting g-tensors and hyperfine coupling constants. Research on an iron(II) complex containing a 2,2'-bipyridyl radical anion demonstrated that DFT calculations were consistent with experimental EPR and magnetic data, confirming the location of the unpaired electron in a π* orbital of the bipyridyl ligand. researchgate.net For a deuterated radical like [this compound]•⁻, the hyperfine coupling to the deuterium nuclei would be significantly smaller than to protons (by a factor of γD/γH ≈ 0.15). DFT calculations can precisely predict these smaller coupling constants, aiding in the interpretation of the resulting EPR spectrum.

Prediction of Supramolecular Interactions and Crystal Packing

Understanding and predicting how molecules arrange themselves in a crystal is a major goal of crystal engineering. Computational methods are increasingly used to predict crystal structures and rationalize the intermolecular forces that govern them.

Computational crystal structure prediction methods often search for the global minimum in the lattice energy to identify the most stable, and therefore most likely, crystal structure. amercrystalassn.org For this compound, these methods can be applied to predict its crystal structure. The substitution of hydrogen with deuterium can subtly alter the intermolecular interactions. The C-D bond is slightly shorter than the C-H bond, and deuterium bonds (e.g., C-D···N) have slightly different energies and geometries than hydrogen bonds. These small differences can sometimes lead to a different preferred crystal packing arrangement (an isotope effect on polymorphism). Computational models can explore these possibilities and predict the most stable packing for this compound, providing a target for experimental crystallographers.

Ab Initio Calculations for Isotope Effects

Ab initio (from first principles) calculations, such as high-level electronic structure methods and path integral MD, are the most rigorous ways to study isotope effects. These effects arise from the mass difference between isotopes, which primarily manifests in the zero-point vibrational energy (ZPVE) and tunneling probabilities.

The primary isotope effect relevant to this compound is the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond is slower than the corresponding C-H bond cleavage. This is because the C-D bond has a lower ZPVE and thus a higher effective activation energy. Ab initio calculations can accurately compute the vibrational frequencies of both the reactant and the transition state for a given reaction, allowing for the theoretical prediction of the KIE.

Secondary isotope effects, where the isotopic substitution is not at the bond being broken, can also be calculated. For this compound, deuteration could influence the acidity of a conjugate acid or the stability of a metal complex through secondary effects. A computational study on a co-crystal containing deuterated N-H···N hydrogen bonds used DFT to calculate the potential energy surfaces and vibrational ground states as a function of pressure, modeling the behavior of the deuterium atom within the hydrogen bond. researchgate.net

Advanced Materials Science Applications Derived from Deuterated 4,4 Bipyridine

Energy-Related Materials

The enhanced stability of the C-D bond over the C-H bond makes 4,4'-Bipyridyl-d8 a valuable component in materials designed for energy applications, where long-term operational stability is paramount. unam.mx

Photovoltaic Devices

In the realm of solar energy, 4,4'-bipyridine (B149096) and its derivatives are integral components in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.commaysunsolar.comresearchgate.net In DSSCs, ruthenium-bipyridyl complexes are often used as photosensitizers that absorb light and inject electrons into a semiconductor. mdpi.com In PSCs, bipyridine-based molecules can be part of the perovskite crystal structure itself or act as interface layers that improve charge extraction and device stability. researchgate.netrsc.org

A significant challenge in these technologies is the long-term stability of the organic components, which can degrade under prolonged exposure to light and heat. The use of this compound in place of its standard counterpart is a targeted strategy to mitigate this degradation. The stronger C-D bonds are less susceptible to cleavage from thermal or photochemical stress, which can slow down decomposition pathways and extend the operational lifetime of the photovoltaic device. unam.mx For instance, engineering perovskite nanocrystals with bipyridine-based ligands has been shown to enhance photoluminescence and stability, a benefit that can be amplified through deuteration. rsc.org

Solid-State Lighting Technologies

The principles that make deuteration attractive for photovoltaics also apply to solid-state lighting, particularly in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). In these devices, emissive materials, often metal complexes containing bipyridine ligands, generate light upon electrical excitation. A key loss mechanism that reduces efficiency is non-radiative decay, where the excited state energy is dissipated as heat (through molecular vibrations) rather than as light.

Deuteration of the bipyridine ligands, creating complexes like Tris(2,2′-bipyridyl-d8)ruthenium(II), effectively dampens the high-frequency C-H vibrations responsible for this non-radiative decay. unam.mxgriffith.edu.au With lower-frequency C-D vibrations, the energy gap between the excited electronic state and the vibrational states of the ground state is larger, making it more difficult for the energy to be lost as heat. This suppression of non-radiative pathways leads to a higher photoluminescence quantum yield (PLQY), meaning more of the electrical energy is converted into light, thereby improving the device's efficiency and brightness. rsc.orgacs.org

Energy Capture and Storage Systems

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal nodes linked by organic ligands, and 4,4'-bipyridine is a common choice for such a linker. rsc.org These materials are extensively studied for energy storage, particularly for storing gases like hydrogen. rsc.org The performance of MOFs in these applications depends on the precise interactions between the stored gas molecules and the framework's internal surfaces.

The use of this compound to construct MOFs can influence these interactions. Deuteration alters the vibrational modes of the entire framework (the phonon spectrum), which can subtly change the thermodynamics and kinetics of gas adsorption and desorption. osti.gov This is particularly relevant in the context of quantum sieving for isotope separation (e.g., H₂/D₂), where the different zero-point energies of the light and heavy isotopes lead to different diffusion rates within the nanoporous material. acs.org By modifying the framework's own isotopic composition, one can fine-tune these quantum effects and potentially enhance the selectivity and working temperature for both energy storage and isotope separation applications. osti.govacs.org

Chemical Sensing and Imaging Materials

Complexes and materials incorporating the 4,4'-bipyridine unit are widely explored for their ability to detect and signal the presence of specific chemical species. For example, coordination complexes can exhibit vapochromism, changing color upon exposure to certain vapors, which forms the basis of chemical sensors. mdpi.com Similarly, specifically designed bipyridine-based ligands can act as fluorescent turn-on sensors for metal ions, making them useful for chemical detection and bioimaging. rsc.org

In this context, this compound serves as a powerful diagnostic tool for understanding and optimizing these sensing materials. By selectively deuterating the bipyridine ligand, researchers can use spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (IR and Raman) to probe the sensor-analyte interactions. The predictable shift in spectral signals upon deuteration allows scientists to pinpoint which part of the sensor molecule is interacting with the target analyte. This mechanistic insight is crucial for the rational design of new sensors with improved sensitivity and selectivity.

Catalysis and Electrocatalysis Applications

Bipyridine ligands are ubiquitous in transition metal catalysis, forming stable complexes that can drive a wide range of chemical transformations. Iron-bipyridine complexes have been developed as catalysts for the oxygen reduction reaction (ORR) in fuel cells, while rhenium and nickel complexes are studied for the electrocatalytic reduction of CO₂ and the hydrogen evolution reaction (HER), respectively. acs.orgosti.govnsf.gov

The primary role of this compound in this field is to probe reaction mechanisms through the kinetic isotope effect (KIE). unam.mx In a catalytic cycle, if a C-H bond on the bipyridine ligand is broken or formed in the rate-determining step, replacing it with a stronger C-D bond will cause a measurable change in the reaction rate. Observing a significant KIE when this compound is used in place of its standard isotopologue provides strong evidence that the ligand is not merely a passive scaffold for the metal center but actively participates in the reaction mechanism. nih.govacademie-sciences.fr This information is vital for designing more efficient and robust catalysts.

| Catalyst Type | Metal Center | Reaction | Role of Bipyridine Ligand | Relevance of Deuteration |

|---|---|---|---|---|

| Iron-Bipyridine Aerogel | Iron (Fe) | Oxygen Reduction Reaction (ORR) | Forms catalytic sites and provides structural framework. osti.gov | Mechanistic studies via KIE. |

| Rhenium Carbonyl Complex | Rhenium (Re) | CO₂ Reduction | Tunes redox potential and stabilizes the metal center. acs.org | Probing ligand-based reduction steps. |

| Nickel N₂O₂ Complex | Nickel (Ni) | Hydrogen Evolution Reaction (HER) | Stabilizes the active species and influences proton transfer pathways. nsf.gov | Investigating the role of the ligand in the catalytic cycle. |

| Ruthenium Bipyridine Complex | Ruthenium (Ru) | H/D Exchange | Facilitates catalytic cycles for deuterating other molecules. nih.gov | Serves as a model system for understanding C-H activation. |

Magnetic Materials and Spin Crossover Systems

One of the most fascinating applications of 4,4'-bipyridine is as a linking ligand in coordination polymers that exhibit spin crossover (SCO). mdpi.commdpi.com SCO is a phenomenon observed in some transition metal complexes where the central metal ion can switch between two different electronic spin states—a low-spin (LS) state and a high-spin (HS) state—in response to external stimuli like temperature, pressure, or light. researchgate.net This switching behavior makes SCO materials promising candidates for molecular switches and data storage. mdpi.com

| Complex Formula Fragment | Spin Transition Behavior | Transition Temperature (T½) | Hysteresis Width | Key Finding |

|---|---|---|---|---|

| Fe(4,4'-bipyridine)Ni(CN)₄ | Two-step and one-step transitions depending on guest molecules (ethanol vs. acetone). mdpi.com | T½(↓) = 125 K, T½(↑) = 145 K (for acetone (B3395972) guest). researchgate.net | ~20 K (for acetone guest). researchgate.net | Guest molecules and isotopic substitution (of the guest) significantly impact SCO behavior. mdpi.comresearchgate.net |

| [Fe(acen)(4,4'-bpy)]⁺ | Incomplete spin crossover. mdpi.com | Transition occurs above 300 K. mdpi.com | Not specified. | The linear chain structure with 4,4'-bipyridine leads to incomplete SCO at high temperatures. mdpi.com |

| Fe(II) 1D polymer with 4,4'-dipyridylethyne | Stepwise transition with large hysteresis. mdpi.com | T½(↓) = 195 K, T½(↑) = 225 K. mdpi.com | 30 K. mdpi.com | Rigid linkers like bipyridine derivatives can induce strong cooperative effects and wide hysteresis loops. mdpi.com |

| [Fe(4,4'-bipy)(bt)(NCS)₂] | Gradual and incomplete LS↔HS conversion involving ~12% of Fe(II) ions. capes.gov.br | Onset at ~60 K. capes.gov.br | No hysteresis. | Demonstrates a mass effect on SCO when comparing NCS vs NCSe analogues, a principle extendable to ligand deuteration. capes.gov.br |

Gas Storage, Capture, and Separation Technologies

The rigid, linear structure of 4,4'-bipyridine makes it a foundational building block, or "linker," for constructing porous coordination polymers and metal-organic frameworks (MOFs). echemi.comajol.info These materials have garnered significant interest for applications in gas storage, capture, and separation due to their high porosity and tunable surface areas. acs.org The deuterated analogue, this compound (bpy-d8), plays a crucial role in the development and characterization of these advanced materials. rutgers.edu

The primary application of this compound in this field is in the synthesis of specific coordination polymers whose structural and magnetic properties are probed to understand framework-guest interactions. rutgers.edu Deuteration is particularly valuable for neutron scattering studies, a powerful technique for determining the crystal and magnetic structures of materials. Hydrogen atoms have a large incoherent scattering cross-section for neutrons, which creates significant background noise and can obscure the desired structural information. By replacing hydrogen with deuterium (B1214612) (which has a much smaller incoherent scattering cross-section), researchers can obtain clearer data on the atomic arrangement and magnetic ordering, which are fundamental to a material's gas adsorption capabilities. rsc.org

Research has been conducted on two-dimensional coordination polymers synthesized with this compound, as detailed in the table below. rutgers.edu Studies on these materials focus on elucidating their structural and magnetic ordering, which provides essential insights for designing MOFs with tailored properties for selective gas capture and storage. rutgers.edu For instance, understanding how gas molecules interact with the framework at a molecular level is critical for developing materials with high selectivity for CO2 capture from flue gas or for separating hydrocarbons. unimi.itrsc.org While many MOFs utilizing 4,4'-bipyridine have been developed for these purposes, the use of the deuterated version is specifically aimed at facilitating detailed characterization to advance the fundamental science of these materials. rutgers.educore.ac.uk

Table 1: Examples of this compound in Coordination Polymers for aracterization Studies This table is based on research findings investigating the structural and magnetic properties of these specialized materials.

| Compound | Metal Center | Other Ligands | Focus of Study | Reference |

|---|---|---|---|---|

| Co(ox)(bpy-d8) | Cobalt (Co) | Oxalate (B1200264) (C₂O₄²⁻) | Structural and magnetic ordering | rutgers.edu |